molecular formula C13H13NO2 B8644649 ethyl 4-cyano-3-phenylbut-3-enoate

ethyl 4-cyano-3-phenylbut-3-enoate

Cat. No.: B8644649
M. Wt: 215.25 g/mol
InChI Key: MRRKESFPHDLRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-cyano-3-phenylbut-3-enoate is an organic compound with the molecular formula C13H13NO2. It is a derivative of butenoic acid and features a cyano group and a phenyl group attached to the butenoic acid backbone. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-phenylbut-3-enoate typically involves the reaction of 4-cyano-3-phenyl-but-3-enoic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:

    Starting Materials: 4-Cyano-3-phenyl-but-3-enoic acid and ethanol.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: Refluxing the mixture for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-cyano-3-phenylbut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

ethyl 4-cyano-3-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-phenylbut-3-enoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-phenyl-but-2-enoic acid ethyl ester
  • 3-Phenyl-2-propenoic acid ethyl ester
  • 4-Phenylbut-3-enoic acid methyl ester

Uniqueness

ethyl 4-cyano-3-phenylbut-3-enoate is unique due to the specific positioning of the cyano and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 4-cyano-3-phenylbut-3-enoate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)10-12(8-9-14)11-6-4-3-5-7-11/h3-8H,2,10H2,1H3

InChI Key

MRRKESFPHDLRCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=CC#N)C1=CC=CC=C1

Origin of Product

United States

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